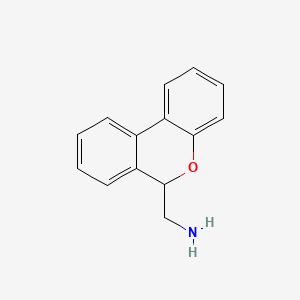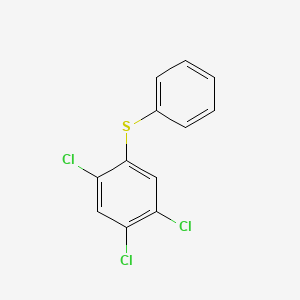
Undecanamide, 10-bromo-N-vanillyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Vanillyl omega-bromoundecanamide is an organic compound belonging to the class of capsaicinoids, which are known for their pungent properties. This compound is structurally similar to capsaicin, the active component in chili peppers, and is often used in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Vanillyl omega-bromoundecanamide typically involves the reaction of vanillylamine with omega-bromoundecanoic acid. The process generally includes the following steps:
Formation of omega-bromoundecanoic acid: This can be achieved through the bromination of undecanoic acid using bromine in the presence of a catalyst.
Amidation Reaction: Vanillylamine is reacted with omega-bromoundecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Vanillyl omega-bromoundecanamide.
Industrial Production Methods
Industrial production of N-Vanillyl omega-bromoundecanamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Vanillyl omega-bromoundecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the omega position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
N-Vanillyl omega-bromoundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Explored for its analgesic and anti-inflammatory properties, similar to capsaicin.
Industry: Utilized in the development of non-lethal deterrents and as a flavoring agent in food products.
Mechanism of Action
N-Vanillyl omega-bromoundecanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, the compound induces a series of intracellular events leading to the desensitization of sensory neurons, which results in analgesic effects.
Comparison with Similar Compounds
N-Vanillyl omega-bromoundecanamide is often compared with other capsaicinoids such as:
Capsaicin: The primary active component in chili peppers, known for its potent pungency and similar biological activities.
Dihydrocapsaicin: Another capsaicinoid with similar properties but slightly different chemical structure.
Nonivamide: A synthetic analog of capsaicin with similar effects but less pungency.
Uniqueness
N-Vanillyl omega-bromoundecanamide is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its bromine substitution allows for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
102612-98-6 |
|---|---|
Molecular Formula |
C19H30BrNO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
10-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |
InChI |
InChI=1S/C19H30BrNO3/c1-15(20)9-7-5-3-4-6-8-10-19(23)21-14-16-11-12-17(22)18(13-16)24-2/h11-13,15,22H,3-10,14H2,1-2H3,(H,21,23) |
InChI Key |
LOGKDMATGIWWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


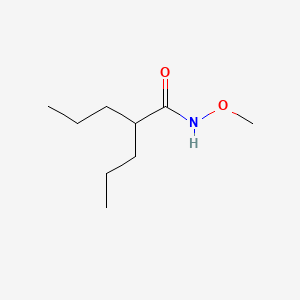

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
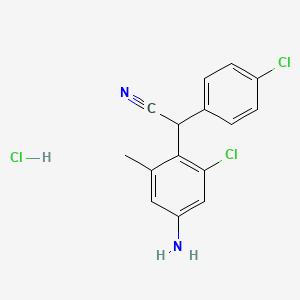
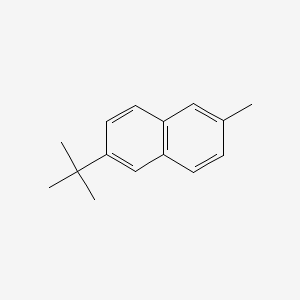
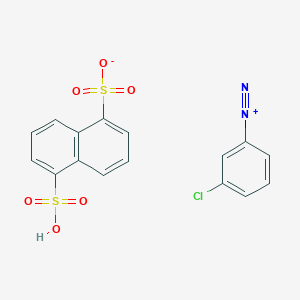


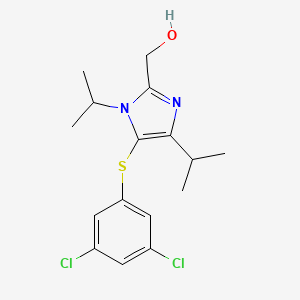
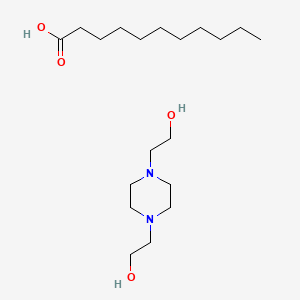
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
